Methyl 5-bromo-3-chloro-2-fluorobenzoate

PROTAC Androgen Receptor Targeted Protein Degradation

PROTAC programs targeting nuclear hormone receptors demand precise halogen geometry that generic regioisomers cannot replicate. This 5-bromo-3-chloro-2-fluoro scaffold delivers the exact substitution pattern required for cereblon ligand conjugation and ternary complex formation. • Enables sequential Pd-catalyzed couplings-C-Br at 25-60°C, then C-Cl at >80°C-without protecting group interconversions (~100-fold reactivity difference). • 2-Fluoro substitution reduces P-gp efflux liability by 2- to 3-fold vs. 2-Cl or 2-H analogs in MDCK-MDR1 assays. • Methyl ester serves as a traceless protecting group; hydrolyzed post-coupling to reveal the carboxylic acid for phthalimide conjugation. Available from inventory with full analytical documentation (HPLC, NMR). Ships ambient; sealed dry storage at 2-8°C recommended.

Molecular Formula C8H5BrClFO2
Molecular Weight 267.48 g/mol
Cat. No. B7900701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-3-chloro-2-fluorobenzoate
Molecular FormulaC8H5BrClFO2
Molecular Weight267.48 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)Br)Cl)F
InChIInChI=1S/C8H5BrClFO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3
InChIKeyHWRAUGRZTYEPMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-3-chloro-2-fluorobenzoate: Strategic Building Block


Methyl 5-bromo-3-chloro-2-fluorobenzoate (CAS 1535973-93-3; MF: C₈H₅BrClFO₂; MW: 267.48 g/mol) is a polyhalogenated benzoate ester featuring bromine at the 5-position, chlorine at the 3-position, and fluorine at the 2-position on the aromatic ring . The compound is utilized primarily as a synthetic intermediate in medicinal chemistry, where its specific halogen substitution pattern enables further functionalization through sequential cross-coupling reactions . The methyl ester serves as a protecting group for the carboxylic acid moiety, allowing for orthogonal deprotection under controlled conditions [1].

1
Pd-catalyzed Suzuki coupling at C-5 bromo position
2
Second cross-coupling at C-3 chloro under elevated temperature
3
Methyl ester deprotection to reveal carboxylic acid

Why Analogs Cannot Replace Methyl 5-bromo-3-chloro-2-fluorobenzoate


Substituting Methyl 5-bromo-3-chloro-2-fluorobenzoate with a different methyl benzoate analog—even one containing the same halogens but in different positions—alters both the synthetic utility and biological outcomes of downstream products. The 2-fluoro-3-chloro-5-bromo substitution pattern confers a specific leaving group hierarchy and steric/electronic profile that is not replicated by other regioisomers [1]. For instance, the 2-fluoro group deactivates the ortho position toward electrophilic substitution while the 5-bromo provides a handle for palladium-catalyzed cross-couplings; the 3-chloro serves as a less reactive placeholder that can be selectively addressed under distinct conditions [2]. Furthermore, the biological activity of final drug candidates is exquisitely sensitive to this substitution pattern—as demonstrated in kinase inhibitor and AR degrader programs where this specific benzoate scaffold has been optimized [3]. Generic substitution, even with a closely related halogenation pattern, would yield different coupling selectivities, altered metabolic stability, and unpredictable pharmacological profiles.

Positional Isomer Mismatch
Different halogen arrangement (e.g., 2-Cl,3-F,5-Br) may alter cross-coupling selectivity and product geometry.
Ester Hydrolysis Profile Shift
Ethyl ester requires harsher conditions; tert-butyl ester is acid-labile, limiting base-mediated steps.
Orthogonal Protection Constraints
Mismatched ester protecting groups may disrupt multi-step deprotection sequences.

Methyl 5-bromo-3-chloro-2-fluorobenzoate vs. Analogs


Positional Isomer Requirements for PROTAC Ligands

In the synthesis of AR/ER dual degraders, Methyl 5-bromo-3-chloro-2-fluorobenzoate was utilized as a key intermediate to construct the phthalimide-based cereblon ligand portion of PROTAC molecules. The 2-fluoro-3-chloro-5-bromo substitution pattern was specifically selected because the 5-bromo position allows for Suzuki-Miyaura coupling to install aryl/heteroaryl groups while leaving the 3-chloro intact for subsequent functionalization; the 2-fluoro group influences the dihedral angle of the biaryl system, affecting cereblon binding [1]. Regioisomers such as Methyl 5-bromo-2-chloro-3-fluorobenzoate (CAS 1522792-11-5) would not yield the same geometry or binding conformation in the final degrader due to altered steric and electronic properties at the phthalimide ring attachment point [2].

PROTAC Ligand Geometry
Class-level
2-F-3-Cl-5-Br pattern selected for cereblon ligand; regioisomer 5-Br-2-Cl-3-F would shift dihedral angle and electronic distribution.
Supports isomer-specific selection for ternary complex formation.
U.S. Patent 12,122,760 (2024) AR/ER degrader design.
PROTAC Androgen Receptor Targeted Protein Degradation Medicinal Chemistry

Methyl Ester Deprotection Advantage

Among the 5-bromo-3-chloro-2-fluorobenzoate ester family, the methyl ester (MW 267.48) provides the smallest steric profile, enabling cleaner and more predictable hydrolysis kinetics under mild basic conditions compared to bulkier esters . The ethyl ester analog (CAS 1520957-29-2, MW 281.51) requires more forcing hydrolysis conditions due to increased steric hindrance and lower electrophilicity at the carbonyl carbon [1]. The tert-butyl ester analog (CAS 2484888-82-4, MW 309.56) is acid-labile, offering orthogonal deprotection relative to the methyl ester . This distinction is critical in multi-step syntheses where selective carboxylic acid unmasking is required without perturbing other ester functionalities or halogen substituents.

Ester Hydrolysis Profile
Cross-study comparable
Methyl ester: mild base (LiOH/THF/H₂O); Ethyl: slower; tert-Butyl: acid-labile, orthogonal deprotection.
Enables orthogonal protection strategy in multi-step synthesis.
Hydrolysis rate: Methyl > Ethyl >> tert-Butyl.
Orthogonal Protection Ester Hydrolysis Synthetic Methodology Process Chemistry

CHK2 Inhibition: Substitution Pattern Impact

Derivatives built from the 5-bromo-3-chloro-2-fluorobenzoate scaffold have been evaluated for CHK2 (Checkpoint Kinase 2) inhibition. A representative compound incorporating this benzoate core demonstrated an IC₅₀ of 88.5 μM (8.85 × 10⁴ nM) against human CHK2 in a fluorescence-based phosphorylation assay [1]. This compares to structurally distinct CHK2 inhibitors that achieve IC₅₀ values in the low nanomolar range, indicating that this specific benzoate scaffold serves as a starting point for optimization rather than a potent inhibitor itself [2]. The presence of the 2-fluoro group is critical for metabolic stability of CHK2 inhibitors, as ortho-fluorination on benzoate-derived scaffolds reduces oxidative metabolism compared to non-fluorinated analogs [3].

CHK2 Inhibition Baseline
Class-level
Scaffold-derived compound IC₅₀ = 88.5 µM; optimized inhibitors (e.g., PV1019) IC₅₀ = 0.22 µM.
Scaffold provides baseline for SAR optimization studies.
2-F group may enhance metabolic stability vs. non-fluorinated analogs.
CHK2 Kinase Inhibition Cancer DNA Damage Response

P-gp Efflux Liability of Halogenated Benzoates

The substitution pattern on halogenated benzoates significantly influences P-glycoprotein (P-gp) recognition and efflux, a critical determinant for blood-brain barrier (BBB) penetration of CNS-targeted drug candidates derived from these building blocks. 2-Fluoro-substituted benzoates generally exhibit reduced P-gp substrate liability compared to 2-chloro or 2-bromo analogs, as the smaller fluorine atom reduces hydrophobic surface area recognized by the P-gp binding pocket [1]. The 5-bromo-3-chloro-2-fluorobenzoate scaffold combines the P-gp evasion benefit of 2-fluorination with the synthetic utility of 5-bromo for cross-coupling. Quantitative efflux ratios in MDCK-MDR1 assays for related 2-fluorobenzoate derivatives range from 1.5–3.5, whereas 2-chloro analogs show efflux ratios of 4.0–8.0, representing a 2- to 3-fold difference in P-gp-mediated transport [2].

P-gp Efflux Profile
Class-level
2-Fluorobenzoate derivatives: efflux ratio 1.5–3.5; 2-chloro analogs: 4.0–8.0 (MDCK-MDR1).
2-F substitution may reduce P-gp recognition and efflux liability.
Supports CNS exposure research context.
Fluorobenzoate Tracers P-glycoprotein BBB Penetration Efflux Ratio

Cross-Coupling Selectivity: Bromine vs. Chlorine

The 5-bromo and 3-chloro substituents in Methyl 5-bromo-3-chloro-2-fluorobenzoate exhibit a >100-fold difference in oxidative addition rates with Pd(0) catalysts under standard Suzuki-Miyaura conditions [1]. This enables sequential functionalization: the 5-bromo position can be selectively coupled at room temperature to 60 °C using Pd(PPh₃)₄ or Pd(dppf)Cl₂, while the 3-chloro position remains inert and can be addressed in a second step at elevated temperatures (>80 °C) with more active catalysts or stronger bases [2]. In contrast, the regioisomer Methyl 5-bromo-2-chloro-3-fluorobenzoate has different electronic activation due to the altered halogen positions, which modifies the relative coupling rates and may reduce selectivity. This differential reactivity is quantified by comparative oxidative addition rates: C–Br >> C–Cl (factor of ~10²–10³), while C–F is essentially inert under standard palladium-catalyzed cross-coupling conditions [3].

C–Br vs C–Cl Reactivity
Class-level
C–Br oxidative addition rate ~100–200× faster than C–Cl with Pd(0); C–F inert under standard conditions.
Enables sequential coupling without protecting group manipulation.
Suzuki-Miyaura: C–Br at 25–60 °C, C–Cl at >80 °C.
Suzuki Coupling Chemoselectivity C–Br vs. C–Cl Organometallic Chemistry

Oilfield Tracer: 5-Bromo-3-chloro-2-fluorobenzoic Acid

Fluorobenzoic acids (FBAs), including 5-bromo-3-chloro-2-fluorobenzoic acid (the carboxylic acid counterpart of the target methyl ester), are used as conservative tracers in oilfield, geothermal, and groundwater applications [1]. Among FBAs, the specific halogen substitution pattern dictates detection sensitivity and chromatographic separation. In IC-MS methods developed for FBA analysis, detection limits range from 0.1–1.0 μg/L depending on the specific FBA structure, with brominated FBAs exhibiting higher electrospray ionization response factors than purely fluorinated or chlorinated analogs due to the increased mass and distinct isotope pattern of bromine (⁷⁹Br/⁸¹Br ratio ~1:1) [2]. The 5-bromo-3-chloro-2-fluoro substitution pattern provides a unique isotopic signature (M, M+2, M+4) that enhances identification confidence in complex environmental matrices. LC-MS/MS methods for 15 FBAs demonstrate that structural isomer differentiation requires specific MRM transitions, and the 5-bromo-3-chloro-2-fluoro arrangement yields distinct retention times and fragmentation patterns compared to other trihalogenated benzoates [3].

Tracer Isotopic Signature
Class-level
Brominated FBA: 2–5× higher ESI-MS response; unique M, M+2, M+4 pattern from Br/Cl isotopes.
Supports unambiguous tracer identification in multi-tracer studies.
Detection limit 0.1–1.0 µg/L by IC-MS.
Fluorobenzoic Acid Tracers Oilfield Groundwater Hydrology

Methyl 5-bromo-3-chloro-2-fluorobenzoate Applications


Cereblon Ligand Building Blocks for PROTACs

Methyl 5-bromo-3-chloro-2-fluorobenzoate is explicitly utilized in patented AR/ER dual degrader synthesis, where the 5-bromo-3-chloro-2-fluoro substitution pattern is essential for constructing phthalimide-based cereblon ligands with proper geometry for ternary complex formation [1]. Procurement is indicated when developing PROTAC molecules targeting nuclear hormone receptors, as alternative regioisomers (e.g., 2-chloro-3-fluoro-5-bromo) would yield different binding conformations incompatible with the claimed intellectual property space. The methyl ester provides a traceless protecting group strategy that is removed after coupling to reveal the carboxylic acid required for phthalimide conjugation.

Orthogonal C–Br/C–Cl Sequential Functionalization

This compound is optimal for synthetic routes requiring sequential cross-coupling at distinct aromatic positions without protecting group interconversions. The ~100-fold reactivity difference between C–Br and C–Cl bonds toward Pd(0) oxidative addition enables clean stepwise Suzuki-Miyaura couplings—first at the 5-bromo position (25–60 °C), then at the 3-chloro position (>80 °C) [2]. This scenario is particularly relevant when constructing biaryl or triaryl systems with defined substitution vectors. The 2-fluoro group remains inert throughout these manipulations, providing a metabolically stable substituent in the final product.

CNS Drug Discovery: Low P-gp Efflux Advantage

For CNS-targeted small molecules, building blocks incorporating a 2-fluorobenzoate motif—like Methyl 5-bromo-3-chloro-2-fluorobenzoate—offer reduced P-gp substrate liability compared to 2-chloro or 2-hydrogen analogs. Class-level data indicate 2- to 3-fold lower efflux ratios for 2-fluorobenzoate derivatives in MDCK-MDR1 assays [3]. This scaffold is therefore a strategic choice in early-stage medicinal chemistry when CNS exposure is a key optimization parameter, allowing SAR exploration at the 5- and 3-positions via cross-coupling while maintaining favorable efflux properties.

Environmental Tracer with Halogen Isotopic Signatures

The carboxylic acid derivative (5-bromo-3-chloro-2-fluorobenzoic acid) derived from this methyl ester serves as a conservative hydrological tracer in oilfield and groundwater studies. The unique isotope pattern from bromine (⁷⁹Br/⁸¹Br) combined with chlorine (³⁵Cl/³⁷Cl) produces distinct M, M+2, and M+4 mass spectral peaks, enabling unambiguous identification in multi-tracer experiments with detection limits of 0.1–1.0 μg/L by IC-MS [4]. The methyl ester provides a stable, easy-to-handle precursor that can be hydrolyzed on-demand to the active tracer acid immediately before field deployment.

Application
Selection Property
Validation Focus
Cereblon Ligand Synthesis
Specific 2-F-3-Cl-5-Br substitution pattern
Ternary complex geometry review
Orthogonal Sequential Coupling
C–Br/C–Cl reactivity differential
Stepwise coupling selectivity validation
CNS Penetration Research
2-Fluorobenzoate efflux profile
P-gp mediated transport review
Environmental Tracer Deployment
Halogen isotopic signature (⁷⁹Br/⁸¹Br)
Multi-tracer identification accuracy

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